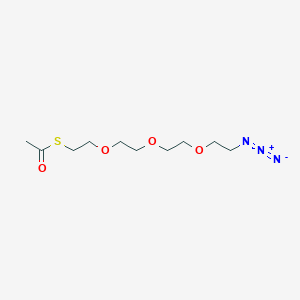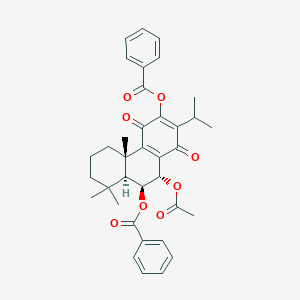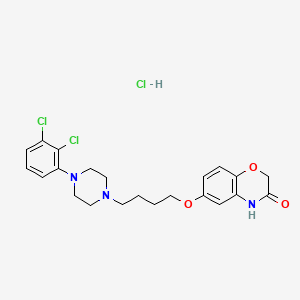
S-Acetil-PEG3-azida
Descripción general
Descripción
S-Acetyl-PEG3-azide is a polyethylene glycol (PEG) derivative that contains an azide group and a sulfur acetyl group. The azide group is particularly useful for click chemistry, a class of biocompatible chemical reactions that are used to quickly and reliably join molecules together. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media, making it highly versatile for various applications .
Aplicaciones Científicas De Investigación
S-Acetyl-PEG3-azide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mecanismo De Acción
Target of Action
S-Acetyl-PEG3-azide is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of various proteins .
Mode of Action
S-Acetyl-PEG3-azide operates through a process known as Click Chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound plays a significant role in the intracellular ubiquitin-proteasome system . This system is responsible for the selective degradation of target proteins . The compound, being a PROTAC linker, contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of S-Acetyl-PEG3-azide’s action is the selective degradation of target proteins . This degradation is achieved by exploiting the intracellular ubiquitin-proteasome system .
Action Environment
The action, efficacy, and stability of S-Acetyl-PEG3-azide can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the aqueous media in which it is present . .
Análisis Bioquímico
Biochemical Properties
S-Acetyl-PEG3-azide is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
As a component of PROTACs, it plays a crucial role in selective protein degradation . This process can influence various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
S-Acetyl-PEG3-azide, as part of PROTACs, contributes to the mechanism of action of these molecules . The azide group in S-Acetyl-PEG3-azide enables Click Chemistry, forming stable triazole linkages . This allows the PROTAC to bind to its target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Metabolic Pathways
As a component of PROTACs, it would be expected to interact with enzymes involved in protein degradation, such as E3 ubiquitin ligases .
Transport and Distribution
As a component of PROTACs, it would be expected to be transported to the site of the target protein within the cell .
Subcellular Localization
As a component of PROTACs, it would be expected to localize to the site of the target protein within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Acetyl-PEG3-azide typically involves the reaction of a PEG derivative with an azide group. One common method is the nucleophilic substitution reaction where an azide ion (N₃⁻) displaces a leaving group on the PEG derivative. This reaction is usually carried out in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the azide ion .
Industrial Production Methods
In industrial settings, the production of S-Acetyl-PEG3-azide may involve large-scale nucleophilic substitution reactions using azide salts like sodium azide or potassium azide. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as column chromatography or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
S-Acetyl-PEG3-azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it displaces other leaving groups.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Reducing Agents: Such as lithium aluminum hydride or palladium on carbon (Pd/C) for the reduction of the azide group to an amine.
Polar Aprotic Solvents: Such as acetonitrile or dimethyl sulfoxide to enhance the nucleophilicity of the azide ion.
Major Products Formed
Triazole Linkages: Formed during click chemistry reactions.
Primary Amines: Formed during the reduction of the azide group.
Comparación Con Compuestos Similares
Similar Compounds
Biotin-PEG4-amine: A PEG derivative with a biotin group, used for biotinylation and increasing solubility in aqueous media.
Uniqueness
S-Acetyl-PEG3-azide is unique due to its combination of an azide group and a sulfur acetyl group, which enhances its solubility and reactivity in aqueous media. This makes it particularly useful for applications requiring high solubility and efficient chemical reactions .
Propiedades
IUPAC Name |
S-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4S/c1-10(14)18-9-8-17-7-6-16-5-4-15-3-2-12-13-11/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXCCFAIMVRUDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone](/img/structure/B610573.png)
![(1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide](/img/structure/B610575.png)


![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)
![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)

